molecular formula C26H24F3N5O5 B1514014 (2S)-3-(N-ethylanilino)-2-[(2-pyridin-4-yl-3H-benzimidazole-5-carbonyl)amino]propanoic acid;2,2,2-trifluoroacetic acid

(2S)-3-(N-ethylanilino)-2-[(2-pyridin-4-yl-3H-benzimidazole-5-carbonyl)amino]propanoic acid;2,2,2-trifluoroacetic acid

Cat. No.: B1514014
M. Wt: 543.5 g/mol
InChI Key: OIYMVJIIZKWMID-BOXHHOBZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-3-(N-ethylanilino)-2-[(2-pyridin-4-yl-3H-benzimidazole-5-carbonyl)amino]propanoic acid;2,2,2-trifluoroacetic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is a derivative of L-alanine, an amino acid, and features a benzimidazole and pyridine moiety, which contribute to its diverse chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-(N-ethylanilino)-2-[(2-pyridin-4-yl-3H-benzimidazole-5-carbonyl)amino]propanoic acid;2,2,2-trifluoroacetic acid typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the protection of the amino group of L-alanine, followed by the introduction of the ethylphenylamino group through a nucleophilic substitution reaction. The benzimidazole and pyridine moieties are then introduced via condensation reactions. The final step involves the deprotection of the amino group and the formation of the trifluoroacetic acid salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale fermentation processes using genetically modified microorganisms that express the necessary enzymes for the synthesis. Alternatively, chemical synthesis methods can be scaled up using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-(N-ethylanilino)-2-[(2-pyridin-4-yl-3H-benzimidazole-5-carbonyl)amino]propanoic acid;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines and other reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted derivatives, which can be further utilized in different applications.

Scientific Research Applications

(2S)-3-(N-ethylanilino)-2-[(2-pyridin-4-yl-3H-benzimidazole-5-carbonyl)amino]propanoic acid;2,2,2-trifluoroacetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways. It can interact with enzymes and proteins, altering their activity and function. The benzimidazole and pyridine moieties play a crucial role in binding to active sites, thereby modulating biological processes.

Comparison with Similar Compounds

Similar Compounds

    L-Alanine derivatives: Compounds with similar amino acid backbones but different substituents.

    Benzimidazole derivatives: Compounds featuring the benzimidazole moiety with various functional groups.

    Pyridine derivatives: Compounds containing the pyridine ring with different substituents.

Uniqueness

(2S)-3-(N-ethylanilino)-2-[(2-pyridin-4-yl-3H-benzimidazole-5-carbonyl)amino]propanoic acid;2,2,2-trifluoroacetic acid is unique due to its combination of L-alanine, benzimidazole, and pyridine moieties, which confer distinct chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C26H24F3N5O5

Molecular Weight

543.5 g/mol

IUPAC Name

(2S)-3-(N-ethylanilino)-2-[(2-pyridin-4-yl-3H-benzimidazole-5-carbonyl)amino]propanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C24H23N5O3.C2HF3O2/c1-2-29(18-6-4-3-5-7-18)15-21(24(31)32)28-23(30)17-8-9-19-20(14-17)27-22(26-19)16-10-12-25-13-11-16;3-2(4,5)1(6)7/h3-14,21H,2,15H2,1H3,(H,26,27)(H,28,30)(H,31,32);(H,6,7)/t21-;/m0./s1

InChI Key

OIYMVJIIZKWMID-BOXHHOBZSA-N

Isomeric SMILES

CCN(C[C@@H](C(=O)O)NC(=O)C1=CC2=C(C=C1)N=C(N2)C3=CC=NC=C3)C4=CC=CC=C4.C(=O)(C(F)(F)F)O

Canonical SMILES

CCN(CC(C(=O)O)NC(=O)C1=CC2=C(C=C1)N=C(N2)C3=CC=NC=C3)C4=CC=CC=C4.C(=O)(C(F)(F)F)O

Origin of Product

United States

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